molecular formula C17H17ClN4O2S B2570622 11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1798040-77-3

11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2570622
CAS No.: 1798040-77-3
M. Wt: 376.86
InChI Key: PRXPFCBPAQBXLW-UHFFFAOYSA-N
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Description

11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
The exact mass of the compound 11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Techniques

Research has focused on the synthesis of macrocyclic and polycyclic compounds with similar structural complexities, such as tricyclic and tetracyclic systems, which are foundational in the development of organic synthesis methodologies. For example, Quimpère et al. (1992) describe the synthesis and transannular Diels-Alder reaction of a 13-membered macrocyclic triene, which is a synthetic approach towards the tricyclic part A.B.C.[6.6.5] of the Veratrum alkaloids, highlighting advanced synthetic routes for complex molecular architectures (Quimpère, Ruest, & Deslongchamps, 1992).

Molecular Structure Studies

The determination of molecular structures through techniques like X-ray crystallography provides insight into the geometric and electronic properties of complex molecules. Soldatenkov et al. (1996) reported on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, isolated from a reaction mixture, and established its structure via X-ray crystallography, contributing to the understanding of medium-ring carbocycles and their derivatives (Soldatenkov et al., 1996).

Physicochemical Studies

Investigations into the physicochemical properties of compounds with similar structural features have been conducted to understand their behavior and potential applications. For instance, Percec et al. (2001) synthesized functional aromatic multisulfonyl chlorides and their masked precursors, exploring their utility as building blocks for dendritic and complex organic molecules. This research demonstrates the versatility of sulfone and sulfonyl chloride groups in organic synthesis and materials science (Percec et al., 2001).

Applications in Nonlinear Optics

The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics by Chou et al. (1996) illustrates the application of complex organic molecules in the field of materials science, particularly in the development of nonlinear optical materials with high thermal stability and good transparency (Chou et al., 1996).

Coordination Chemistry

The study by Alcock et al. (1985) on the coordination of copper(II) by only three nitrogen atoms of a tetra-azamacrocyclic ligand functionalized with two pendant acetate-arms, where the copper(II) shows a distorted trigonal bipyramidal geometry, highlights the significance of molecular design in coordination chemistry and the development of metal complexes with specific geometric configurations (Alcock, Moore, & Omar, 1985).

Properties

IUPAC Name

11-(3-chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-11-8-17-19-9-13-10-21(7-6-15(13)22(17)20-11)25(23,24)16-5-3-4-14(18)12(16)2/h3-5,8-9H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXPFCBPAQBXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C(=CC=C4)Cl)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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